molecular formula C20H24ClN3O3S B11210512 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide

Cat. No.: B11210512
M. Wt: 421.9 g/mol
InChI Key: MQTOWTVHPKTCRK-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C20H24ClN3O3S

Molecular Weight

421.9 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide

InChI

InChI=1S/C20H24ClN3O3S/c21-15-7-4-8-16(11-15)24-20(17-12-28(26,27)13-18(17)23-24)22-19(25)10-9-14-5-2-1-3-6-14/h4,7-8,11,14H,1-3,5-6,9-10,12-13H2,(H,22,25)

InChI Key

MQTOWTVHPKTCRK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl

Origin of Product

United States

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